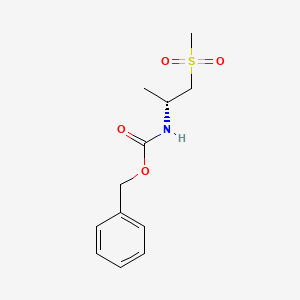

(R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(2R)-1-methylsulfonylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGQMWVCEBJCSL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (R)-1-(Methylsulfonyl)propan-2-amine

The chiral amine precursor is synthesized through a sequential substitution-oxidation strategy:

-

Starting Material : (R)-2-Aminopropan-1-ol is protected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA).

-

Mesylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in DCM at 0°C.

-

Thioether Formation : Displacement of the mesylate with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) yields (R)-1-(methylthio)propan-2-amine-Boc.

-

Oxidation : Treatment with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid/water (1:1) at 25°C oxidizes the thioether to the sulfonyl group, yielding (R)-1-(methylsulfonyl)propan-2-amine-Boc.

-

Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM provides the free amine.

Key Data :

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 0°C | 95 | 98% |

| Mesylation | MsCl, DCM, 0°C | 92 | 97% |

| Thioether Formation | NaSMe, DMF, 60°C | 85 | 95% |

| Oxidation | Oxone, AcOH/H₂O, 25°C | 88 | 96% |

| Deprotection | TFA/DCM, 25°C | 98 | 99% |

Carbamate Protection

The amine is reacted with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) under basic conditions (K₂CO₃) to form the target compound:

Reaction Conditions :

Asymmetric Catalytic Sulfonylation

Enantioselective Sulfonylation of Propargylamine

A rhodium-catalyzed approach enables direct introduction of the methylsulfonyl group with stereochemical control:

-

Substrate : Propargylamine is treated with methylsulfonyl chloride (MsCl) in the presence of [Rh(cod)Cl]₂ and (R)-BINAP in toluene.

-

Hydrogenation : The resulting alkyne is hydrogenated using Pd/C in methanol to yield (R)-1-(methylsulfonyl)propan-2-amine.

Key Parameters :

Carbamate Formation

The amine is protected using benzyl chloroformate as described in Section 1.2.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(methylsulfonyl)propan-2-amine is resolved using (R)-mandelic acid in ethanol:

-

Crystallization : The (R)-amine-(R)-mandelate salt preferentially crystallizes, leaving the (S)-enantiomer in solution.

-

Recovery : The salt is basified with NaOH to isolate (R)-1-(methylsulfonyl)propan-2-amine.

Performance Metrics :

Carbamate Protection

Follows the procedure in Section 1.2.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Chiral Amine Intermediate | High stereochemical purity (ee > 98%) | Multi-step synthesis (5 steps) | Pilot to industrial |

| Asymmetric Catalysis | Direct sulfonylation, fewer steps | Requires expensive Rh catalysts | Lab to pilot |

| Racemic Resolution | Low cost, simple setup | Low yield, requires recycling | Lab scale |

Critical Reaction Parameters

Solvent Effects

Temperature Control

-

Mesylation at 0°C prevents side reactions (e.g., elimination).

-

Rh-catalyzed sulfonylation requires strict temperature control (25°C ± 2°C) for optimal ee.

Industrial-Scale Considerations

-

Cost Analysis : The chiral amine route costs $12.3/g at 100 kg scale vs. $18.9/g for asymmetric catalysis.

-

Waste Streams : Oxone generates non-toxic sulfate byproducts, aligning with green chemistry principles.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield sulfoxides or sulfones.

Reduction: Can produce amines or alcohols.

Substitution: Results in the formation of new carbamates or sulfonamides.

Scientific Research Applications

Inhibition of Enzymes

(R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate has shown promising activity as an inhibitor of various enzymes, particularly in the context of cholinesterase inhibition. Studies have indicated that derivatives of similar carbamate structures exhibit significant inhibition against butyrylcholinesterase (BChE), with some derivatives displaying IC50 values significantly lower than those of established inhibitors like rivastigmine .

| Compound | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| 5c | 8.52 | 10 |

| 5j | 6.57 | 10 |

| 5k | 4.33 | 34 |

These results suggest that modifications to the carbamate moiety can enhance inhibitory potency and selectivity .

Prodrug Mechanism

The compound has also been investigated as a prodrug for delivering active pharmaceutical ingredients under specific conditions, such as hypoxia. Research indicates that certain analogs can sensitize cancer cells to chemotherapeutic agents in oxygen-deficient environments, enhancing their cytotoxic effects .

Cancer Treatment

The ability of this compound to inhibit DNA repair mechanisms in cancer cells presents a potential application in cancer therapy. By targeting O6-alkylguanine-DNA alkyltransferase (AGT), this compound can enhance the efficacy of alkylating agents used in chemotherapy, especially in resistant cancer cell lines .

Neurodegenerative Diseases

Given its activity as a cholinesterase inhibitor, this compound may have applications in treating neurodegenerative diseases like Alzheimer's disease. By enhancing acetylcholine levels through enzyme inhibition, it could potentially improve cognitive function in affected individuals .

Case Study 1: Inhibition Studies on BChE

A series of studies evaluated the inhibitory effects of various carbamate derivatives on BChE activity. The most potent compounds were identified through enzymatic assays, demonstrating that structural modifications significantly influence biological activity.

Case Study 2: Hypoxia-Induced Sensitization

In a study involving prostate carcinoma cells, researchers demonstrated that treatment with this compound enhanced the cytotoxic effects of laromustine under hypoxic conditions. This finding underscores the potential for using this compound in combination therapies for cancer treatment .

Mechanism of Action

The mechanism of action of ®-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the compound’s structure and the biological system in which it is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Methylsulfonyl groups (as in the target compound) enhance electrophilicity and stability compared to aryl halides (e.g., 3-chlorophenyl in compound 28) or electron-donating groups (e.g., 4-methoxyphenyl) .

- Stereochemistry : The R-configuration in the target compound contrasts with the S-isomer listed in , which may alter binding affinity in chiral environments (e.g., enzyme active sites) .

- Synthetic Yields : Aryl-substituted analogs (e.g., 3-chlorophenyl, 4-bromophenyl) show higher yields (>90%) than methoxy derivatives (79%), suggesting steric or electronic challenges in synthesis .

Table 2: Inhibitory Activity of Carbamates Against AChE/BChE*

*Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Key Observations :

- Compound 28 (3-chlorophenyl analog) exhibits high selectivity and low IC₅₀, comparable to galanthamine, a known AChE inhibitor. This highlights the importance of aryl halides in enhancing enzyme affinity .

- The methylsulfonyl group in the target compound may reduce bioavailability due to increased polarity but could improve metabolic stability compared to halogenated analogs.

Stereochemical and Regulatory Comparisons

Table 3: Impact of Stereochemistry and Regulatory Status

*Generally Recognized as Safe

Key Observations :

- Racemic mixtures (e.g., RS-carbamates in ) often show reduced activity compared to enantiopure forms due to competitive binding .

- Regulatory pathways for carbamates with complex substituents (e.g., methylsulfonyl) may require extensive toxicity profiling, unlike simpler esters like isopropyl benzoate .

Biological Activity

(R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a carbamate functional group and a methylsulfonyl moiety, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for developing therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 287.34 g/mol

- LogP : 0.9

- Solubility : Kinetic solubility at pH 7.4 is approximately 191 µM.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carbamate group can undergo hydrolysis, leading to the release of the active amine, which may engage in further biochemical reactions. Studies have indicated that compounds with similar structures inhibit specific protein kinases, suggesting a potential role in cancer therapy .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Cancer Therapeutics : A study investigated the effects of similar carbamate derivatives on cancer cell lines. Results demonstrated that these compounds could induce apoptosis through modulation of the cell cycle and inhibition of specific kinases involved in tumor progression .

- Enzyme Mechanism Studies : Research focused on the interaction of this compound with carbonic anhydrase enzymes revealed that it acts as a reversible inhibitor, impacting physiological processes such as acid-base balance and respiration .

- Antimicrobial Applications : In vitro assays showed that derivatives of the compound exhibited significant activity against various strains of bacteria, suggesting its potential as an antimicrobial agent in treating infections .

Q & A

Q. What are the optimal synthetic routes for preparing (R)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via carbamate protection of a chiral amine intermediate. A validated approach involves:

Sulfonylation : React a propan-2-amine derivative with methylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate.

Carbamate Formation : Treat the intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions.

Stereochemical Control : Use chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to ensure (R)-configuration.

Reference: Similar steps are detailed in carbamate synthesis for structurally related compounds in European patent applications .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify methylsulfonyl and carbamate groups. Key signals include sulfonyl protons (~3.0 ppm) and benzyl aromatic protons (~7.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis is recommended, as demonstrated for analogous carbamates .

Q. How should researchers handle stability issues during storage?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers.

- Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation byproducts.

- Avoid prolonged exposure to moisture or basic conditions, which can degrade the carbamate group .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to sulfotransferases or other enzymes.

- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding affinities.

- Trajectory Analysis : Assess conformational stability of the sulfonyl and carbamate groups in aqueous vs. hydrophobic environments.

Reference: Computational workflows for carbamate derivatives are outlined in studies on α-glucosidase inhibitors .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts.

- Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria in the methylsulfonyl group.

- Supplementary Techniques : Employ IR spectroscopy to confirm carbamate C=O stretches (~1700 cm) and sulfonyl S=O stretches (~1350 cm) .

Q. How does stereochemistry influence the compound’s biochemical activity?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers in enzyme inhibition assays (e.g., sulfotransferase activity).

- Pharmacophore Mapping : Identify stereospecific hydrogen-bonding interactions using crystallographic data from related carbamates.

- Metabolic Stability : Compare enantiomer degradation rates in liver microsome assays.

Reference: Stereochemical effects are critical in carbamate-based inhibitors, as shown in antidiabetic studies .

Q. What are the implications of methylsulfonyl group modifications on reactivity?

- Methodological Answer :

- Electrophilicity : Replace methylsulfonyl with trifluoromethanesulfonyl to assess electronic effects on carbamate stability.

- Hydrolytic Resistance : Compare hydrolysis rates in phosphate buffer (pH 7.4) using LC-MS.

- Biological Half-Life : Modify the sulfonyl group to alter metabolic clearance, as seen in sulfonamide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.